

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B070835

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline**, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals involved in the synthesis, evaluation, and application of novel chemical entities.

Core Physical and Chemical Characteristics

A summary of the key physical and chemical properties of **2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline** (CAS Number: 175135-08-7) is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

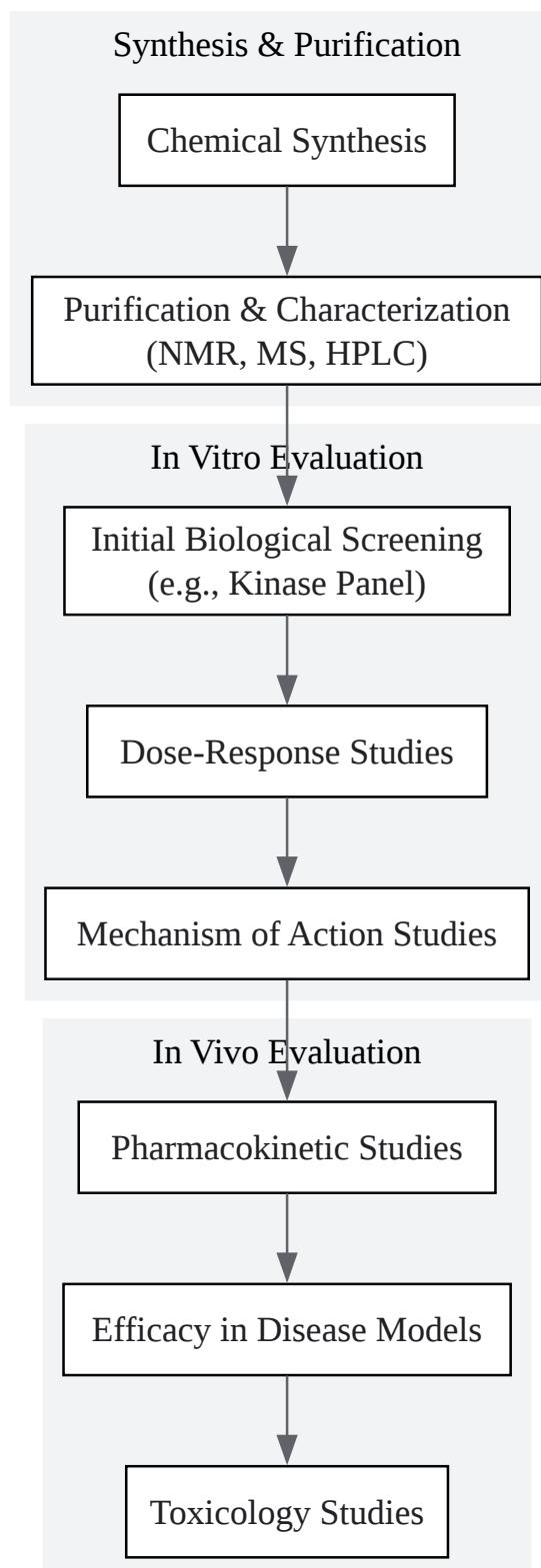
Property	Value
Molecular Formula	C ₁₄ H ₁₂ F ₃ NO ₂
Molecular Weight	283.25 g/mol
Melting Point	28 °C
Boiling Point	332 °C at 760 mmHg
Density	1.288 g/cm ³
Solubility	Information on specific solubility is limited, but it is generally soluble in organic solvents.
Flash Point	154.6 °C

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline** are not readily available in publicly accessible literature. The synthesis of structurally related compounds, such as 2-Methoxy-5-(trifluoromethyl)aniline, typically involves multi-step processes. For instance, a common route for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the reduction of a nitro-precursor.

General Caution: The synthesis of such compounds should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Biological Activity and Signaling Pathways


Currently, there is a notable lack of specific information in peer-reviewed literature regarding the biological activity and the precise signaling pathways modulated by **2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline**.

Aniline derivatives, particularly those containing trifluoromethyl and methoxy groups, are known to be versatile scaffolds in drug discovery. These functional groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. It is plausible that this compound could be investigated for its potential as an intermediate in the

synthesis of kinase inhibitors or other therapeutic agents. However, without specific experimental data, any discussion of its role in signaling pathways remains speculative.

Logical Workflow for Compound Evaluation

For drug development professionals, a logical workflow for the evaluation of a novel compound like **2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline** would follow a structured progression from initial synthesis to biological characterization.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the evaluation of a novel chemical entity.

This diagram illustrates a typical progression in drug discovery, starting from the synthesis and purification of the compound, followed by a series of in vitro and in vivo evaluations to determine its biological activity, mechanism of action, and safety profile.

Conclusion

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline presents as a chemical entity with potential for further investigation in the field of medicinal chemistry. The presence of key pharmacophoric features suggests it could serve as a valuable intermediate in the synthesis of biologically active molecules. However, a significant gap in the current scientific literature exists regarding its specific synthesis protocols and biological functions. Further research is warranted to elucidate its potential therapeutic applications and to understand its interactions with biological systems. Researchers interested in this compound are encouraged to undertake foundational studies to characterize its synthesis and biological profile, which would be a valuable contribution to the scientific community.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b070835#physical-characteristics-of-2-2-methoxyphenoxy-5-trifluoromethyl-aniline\]](https://www.benchchem.com/product/b070835#physical-characteristics-of-2-2-methoxyphenoxy-5-trifluoromethyl-aniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com